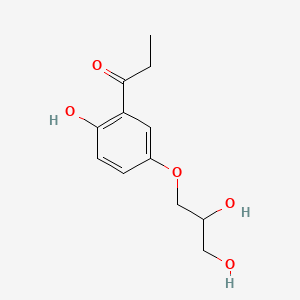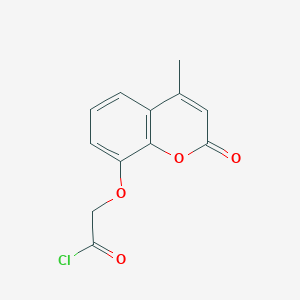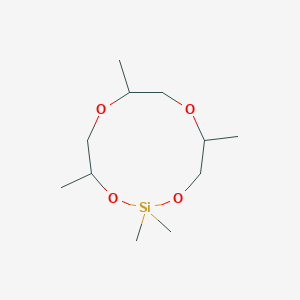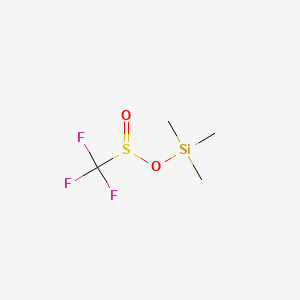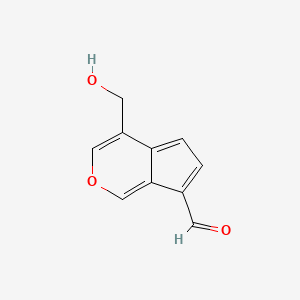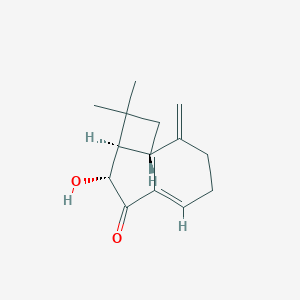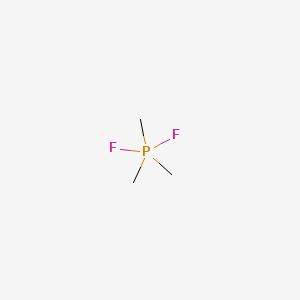
(4R,5S)-5-methyl-4-propan-2-yl-1,3-dioxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-5-methyl-4-propan-2-yl-1,3-dioxan-2-one is a chiral compound with a unique structure that includes a dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-methyl-4-propan-2-yl-1,3-dioxan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable diol with a carbonyl compound under acidic conditions to form the dioxane ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the final product to ensure high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5S)-5-methyl-4-propan-2-yl-1,3-dioxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbon atoms adjacent to the oxygen atoms in the dioxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(4R,5S)-5-methyl-4-propan-2-yl-1,3-dioxan-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (4R,5S)-5-methyl-4-propan-2-yl-1,3-dioxan-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone: Another chiral compound with a similar structure but different functional groups.
(4R,5S)-5-tert-butyl-2-methyl-4-propyloctane: Shares the chiral centers but has a different overall structure.
Uniqueness
(4R,5S)-5-methyl-4-propan-2-yl-1,3-dioxan-2-one is unique due to its specific dioxane ring structure and the presence of both methyl and isopropyl groups
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
(4R,5S)-5-methyl-4-propan-2-yl-1,3-dioxan-2-one |
InChI |
InChI=1S/C8H14O3/c1-5(2)7-6(3)4-10-8(9)11-7/h5-7H,4H2,1-3H3/t6-,7+/m0/s1 |
Clé InChI |
NKAUVUZBQWBQAU-NKWVEPMBSA-N |
SMILES isomérique |
C[C@H]1COC(=O)O[C@@H]1C(C)C |
SMILES canonique |
CC1COC(=O)OC1C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


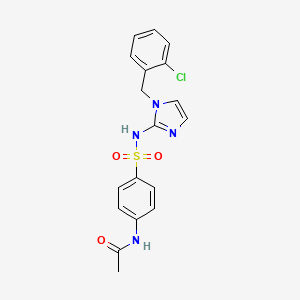
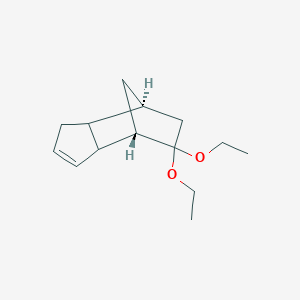
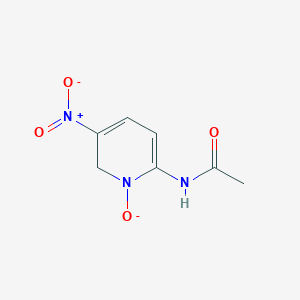
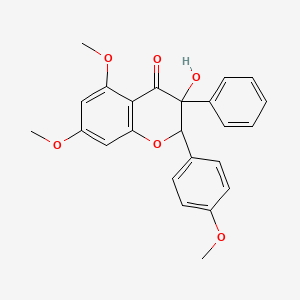
![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
